
5'-Deoxy-5'-iodo-2'-O-methyl-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine involves several steps, starting with the iodination of a suitable precursor. The reaction conditions typically include the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5’ position. The methylation at the 2’-O position is achieved using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving 5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine include iodine, methyl iodide, and various oxidizing and reducing agents. The reaction conditions typically involve basic or acidic environments, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its antitumor activity, particularly in targeting indolent lymphoid malignancies.
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and DNA replication, leading to the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)-5-methyluridine
- 2’-O-methyl-5-methyluridine
Uniqueness
5’-Deoxy-5’-iodo-2’-O-methyl-5-methyluridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C11H15IN2O5 |
|---|---|
Molecular Weight |
382.15 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15IN2O5/c1-5-4-14(11(17)13-9(5)16)10-8(18-2)7(15)6(3-12)19-10/h4,6-8,10,15H,3H2,1-2H3,(H,13,16,17) |
InChI Key |
HTLVQJXEEODLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




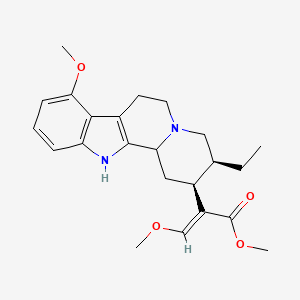
![3-(4-ethoxyphenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114965.png)
![(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)

![Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14114977.png)
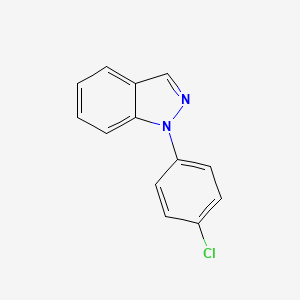
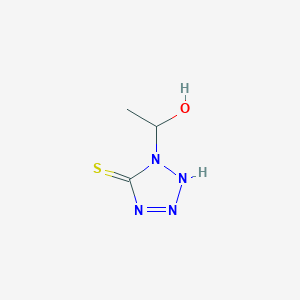

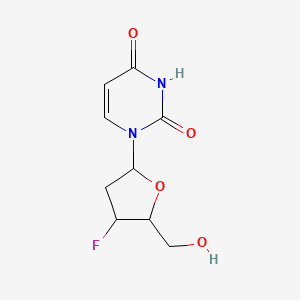
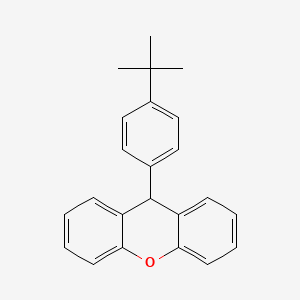
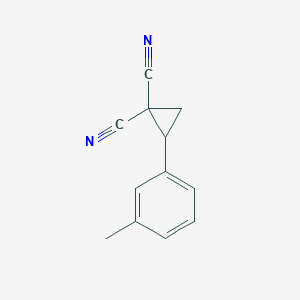
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
